1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione
Overview
Description
1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also commonly referred to as MPAV or simply as a pyrimidinedione derivative. The compound's unique structure and properties make it an attractive candidate for use in a variety of research applications.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione is complex and not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes or proteins that are involved in the growth and replication of cancer cells or pathogens. This inhibition leads to the destruction of these cells, making the compound a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione are still being studied. However, it has been shown to exhibit potent activity against a number of different targets, including cancer cells, bacteria, and viruses. The compound has also been shown to have low toxicity in animal models, making it a potentially safe candidate for use in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione is its broad-spectrum activity against a number of different targets. This makes it a potentially useful candidate for the development of new drugs for the treatment of a variety of diseases. However, the compound's complex structure and synthesis method can make it difficult and expensive to produce in large quantities. Additionally, the compound's mechanism of action is not fully understood, which can limit its potential applications.
Future Directions
There are several future directions for research on 1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione. One potential area of research is in the development of new drugs for the treatment of cancer. The compound has been shown to exhibit potent activity against a number of different cancer cell lines, making it a potentially promising candidate for further study. Another area of research is in the development of new antibiotics for the treatment of bacterial infections. The compound has been shown to exhibit activity against a number of different bacterial strains, making it a potentially useful candidate for the development of new antibiotics.
Conclusion:
1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound's unique structure and properties make it an attractive candidate for use in a variety of research applications, including the development of new drugs for the treatment of cancer and bacterial infections. While the compound's mechanism of action is not fully understood, it has been shown to exhibit potent activity against a number of different targets, making it a potentially promising candidate for further study.
Synthesis Methods
The synthesis of 1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione can be achieved through a multi-step process starting from commercially available starting materials. The synthesis typically involves the reaction of the starting materials with a series of reagents and catalysts under carefully controlled conditions. The final product is then purified through a series of chromatographic techniques to obtain a high-purity sample for use in research.
Scientific Research Applications
1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. The compound has been shown to exhibit potent activity against a number of different targets, including cancer cells, bacteria, and viruses.
properties
IUPAC Name |
1,3-dimethyl-6-[(E)-2-(N-methylanilino)ethenyl]-5-nitropyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-16(11-7-5-4-6-8-11)10-9-12-13(19(22)23)14(20)18(3)15(21)17(12)2/h4-10H,1-3H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQNQAFOUPPOF-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CN(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/N(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787300 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5651208 |
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